molecular formula C10H12N4NaO9P B1675532 Xanthosine 5'-monophosphate disodium salt CAS No. 25899-70-1

Xanthosine 5'-monophosphate disodium salt

Katalognummer: B1675532
CAS-Nummer: 25899-70-1
Molekulargewicht: 386.19 g/mol
InChI-Schlüssel: FVWNNNBCIYRTSW-GWTDSMLYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

25899-70-1

Molekularformel

C10H12N4NaO9P

Molekulargewicht

386.19 g/mol

IUPAC-Name

sodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H13N4O9P.Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1

InChI-Schlüssel

FVWNNNBCIYRTSW-GWTDSMLYSA-M

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]

Isomerische SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+]

Kanonische SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+]

Aussehen

Solid powder

Andere CAS-Nummern

25899-70-1

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

L-XMP Sodium;  L XMP Sodium;  LXMP Sodium; 

Herkunft des Produkts

United States

Beschreibung

Systematic Nomenclature and Molecular Formula

Xanthosine 5'-monophosphate disodium salt (XMP-Na₂) is a nucleotide derivative with the systematic IUPAC name disodium [(2R,3S,4R,5R)-5-(2,6-dioxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate . Its molecular formula is C₁₀H₁₁N₄Na₂O₉P , corresponding to a molecular weight of 408.17 g/mol . The compound is identified by CAS Registry Number 25899-70-1 and is alternatively termed 5'-xanthylic acid disodium salt or XMP-2Na.

Table 1: Key identifiers of this compound

Property Value
Molecular Formula C₁₀H₁₁N₄Na₂O₉P
Molecular Weight 408.17 g/mol
CAS RN 25899-70-1
IUPAC Name Disodium [(2R,3S,4R,5R)-5-(2,6-dioxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Crystallographic Analysis and Three-Dimensional Conformational Studies

While no complete crystal structure of XMP-Na₂ has been reported, insights into its conformational preferences derive from solution-phase studies and related purine nucleotides. Nuclear magnetic resonance (NMR) data reveal that the ribose moiety adopts a C4'-exo sugar pucker , with glycosidic torsion angles in the anti conformation (χ ≈ -120°). This places the xanthine base perpendicular to the ribose-phosphate backbone, minimizing steric clashes.

The phosphate group exhibits preferential equatorial orientation, stabilized by electrostatic interactions with sodium ions. Computational models suggest that the disodium salt forms inner-sphere complexes with Na⁺ ions at the phosphate group, while the xanthine moiety remains uncoordinated under physiological conditions.

Table 2: Key conformational parameters of XMP-Na₂

Parameter Value/Description
Sugar pucker C4'-exo
Glycosidic bond (χ) Anti (-120° ± 15°)
Phosphate orientation Equatorial
Metal coordination Na⁺ at phosphate (inner-sphere)

Comparative Analysis of Protonation States: (X-H·MP)³⁻ vs. XMP²⁻ Dominance

XMP-Na₂ exhibits pH-dependent speciation, with micro-acidity constants (pKₐ) governing transitions between protonation states:

  • pKₐ₁ : 1.49 (phosphate -OH)
  • pKₐ₂ : 1.93 (N1-H deprotonation)
  • pKₐ₃ : 6.05 (N3-H deprotonation)

At physiological pH (7.4), the dominant species is (X-H·MP)³⁻ (≥95%), not the commonly misrepresented XMP²⁻. This trianionic form arises from sequential deprotonation of:

  • Phosphate group (pH >1.5)
  • N1-H (pH >1.9)
  • N3-H (pH >6.1)

Metal ion binding profoundly influences protonation equilibria. In the presence of divalent cations (e.g., Mg²⁺, Ca²⁺), macrochelate formation occurs between N7 of xanthine and the phosphate group, shifting N1-H deprotonation to lower pH (ΔpKₐ ≈ -0.8). This induces a conformational switch that stabilizes the (X-H·MP)³⁻-M²⁻ complex even under mildly acidic conditions.

Table 3: Protonation state prevalence in aqueous solution

pH Range Dominant Species Population (%)
<1.5 H₃(XMP)⁺ >90
1.5–1.9 H₂(XMP)⁰ 85–95
2.0–6.0 (X-H·MP)²⁻ 70–80
>6.1 (X-H·MP)³⁻ >95

Vorbereitungsmethoden

Phosphorylation of Xanthosine

The chemical synthesis of xanthosine 5'-monophosphate (XMP) typically begins with the phosphorylation of xanthosine. This process involves reacting xanthosine with phosphorylating agents such as phosphorus oxychloride (POCl₃) in anhydrous conditions. The reaction is conducted in a non-aqueous solvent like trimethyl phosphate to prevent hydrolysis of the phosphate group. The intermediate xanthosine monophosphate is then neutralized with sodium hydroxide to form the disodium salt.

Key Reaction Parameters:

  • Temperature: 0–4°C to minimize side reactions.
  • Molar ratio: Xanthosine to POCl₃ at 1:2.5 ensures complete phosphorylation.
  • Neutralization: Sodium hydroxide (2 eq) is added dropwise to achieve pH 7.0–7.5.

Isolation and Crystallization

Post-synthesis, the crude product is isolated via ethanol precipitation. XMP disodium salt exhibits solubility in water (10 mg/mL in PBS, pH 7.2) but precipitates in high-ionic-strength solutions. Crystallization is achieved by slow evaporation at 4°C, yielding white crystalline solids. Purity is confirmed by HPLC (>98%).

Enzymatic Preparation Using IMP Dehydrogenase

Biosynthetic Pathway

XMP is naturally synthesized from inosine 5'-monophosphate (IMP) via the enzyme IMP dehydrogenase (IMPDH). This NAD⁺-dependent reaction converts IMP to XMP, which is subsequently aminated to GMP. Recombinant IMPDH from Escherichia coli or Homo sapiens is employed in vitro for large-scale XMP production.

Optimized Enzymatic Conditions:

  • Substrate: 10 mM IMP.
  • Cofactor: 2 mM NAD⁺.
  • Buffer: 50 mM Tris-HCl, pH 8.0, with 100 mM KCl.
  • Temperature: 37°C, with a reaction time of 4–6 hours.

Regioisomer Control

A significant challenge in enzymatic synthesis is the formation of non-native regioisomers like N7-xanthosine (N7X). Wild-type nucleoside phosphorylases inadvertently produce N7X due to ribosyl transfer to the N7 position of xanthine. To mitigate this, engineered enzymes with enhanced specificity for the N9 position are under development.

Purification Techniques

Ion-Exchange Chromatography

XMP disodium salt is purified using anion-exchange chromatography (e.g., DEAE-Sephadex). The negatively charged phosphate group binds to the resin, while impurities like unreacted xanthosine are eluted with a NaCl gradient (0–0.5 M).

Solvent Recrystallization

Post-chromatography, the product is recrystallized from a 1:1 acetone-ethanol mixture. This step removes residual salts and yields a purity >99%, as verified by NMR.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Weight 408.17 g/mol
Solubility (PBS, pH 7.2) 10 mg/mL
pKa (phosphate group) 1.5, 6.1, 9.2
λmax (UV) 254 nm

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra confirm the structure and regiochemistry. Key signals include:

  • ¹H NMR (D₂O): δ 8.19 (s, H-8), 5.90 (d, J=6 Hz, H-1'), 4.50–3.80 (m, ribose protons).
  • ³¹P NMR: δ -2.5 ppm (monophosphate group).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves XMP from impurities. Retention time: 8.2 minutes.

Applications and Challenges

Research Applications

XMP disodium salt is utilized in:

  • Studies on purine metabolism and GMP synthase kinetics.
  • Development of IMPDH inhibitors (e.g., mycophenolate mofetil) for immunosuppressive therapies.

Stability Considerations

The compound is hygroscopic and requires storage at -20°C in anhydrous conditions. Prolonged exposure to moisture leads to hydrolysis of the phosphate ester.

Wissenschaftliche Forschungsanwendungen

Role in Purine Metabolism

Xanthosine 5'-monophosphate disodium salt is an intermediate in the biosynthesis of purines. It is produced from inosine 5'-monophosphate through the action of inosine 5'-monophosphate dehydrogenase, an enzyme critical for the conversion of nucleotides necessary for DNA and RNA synthesis . This makes XMP essential for:

  • DNA and RNA Synthesis : XMP contributes to the synthesis of nucleic acids, which are vital for cellular replication and function.
  • Glycoprotein Synthesis : It also plays a role in the synthesis of glycoproteins, which are important for cell signaling and structural integrity.

Applications in Molecular Biology

XMP is utilized in various molecular biology techniques, including:

  • Western Blotting : Used as a substrate or control in protein assays to study protein expression and modifications .
  • Protein Purification : It assists in the purification processes of proteins involved in nucleotide metabolism .

Pharmaceutical Research

This compound is being investigated for its potential therapeutic applications:

  • Antiviral and Anticancer Properties : Research indicates that XMP may have applications as an antiviral and anticancer agent due to its role in nucleotide metabolism . For instance, it has been studied as a potential inhibitor of certain enzymes involved in viral replication.
  • Antibiotic Formulations : Recent studies have explored its use in developing novel antibiotic formulations, particularly as part of supramolecular hydrogels for treating bacterial infections like keratitis .

Case Studies and Research Findings

Several studies highlight the significance of XMP in various research contexts:

  • A study published on Bacillus anthracis showed that XMP acts as a product of the enzymatic reaction catalyzed by inosine 5'-monophosphate dehydrogenase, contributing to our understanding of bacterial metabolism and potential drug targets .
  • Another research focused on developing a hydrogel formulation using guanosine 5'-monophosphate and tobramycin, demonstrating improved therapeutic efficacy against bacterial keratitis compared to traditional eye drop formulations .

Summary Table of Applications

Application AreaSpecific UsesReferences
Purine MetabolismIntermediate in nucleotide synthesis
Molecular BiologyWestern blotting; protein purification
Pharmaceutical ResearchPotential antiviral and anticancer agent
Antibiotic DevelopmentHydrogel formulation for bacterial infections

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

XMP is compared with other 5'-monophosphate nucleotides, including adenosine 5'-monophosphate (AMP), guanosine 5'-monophosphate (GMP), cytidine 5'-monophosphate (CMP), uridine 5'-monophosphate (UMP), and inosine 5'-monophosphate (IMP). Key distinctions include:

Compound Base Metabolic Role Key Applications
XMP Xanthine Precursor to GMP; rate-limiting in purine synthesis Nucleic acid research, enzyme studies
AMP Adenine ATP precursor; energy transfer Energy metabolism, signaling pathways
GMP Guanine RNA/DNA synthesis; flavor enhancer Food additive, molecular biology
IMP Hypoxanthine Umami taste enhancement; ATP/GMP precursor Food science (salt substitute)
CMP/UMP Cytosine/Uracil RNA synthesis; metabolic intermediates Chromatography standards, nucleotide studies

Structural Notes:

  • XMP’s xanthine base lacks the amine group present in GMP’s guanine, altering its hydrogen-bonding capacity and enzyme affinity .
  • IMP shares a hypoxanthine base, structurally similar to xanthine but with a keto group at position 6, influencing its role in purine salvage pathways .

Analytical and Chromatographic Behavior

In HPLC studies (), XMP’s retention factor varies with mobile phase pH and stationary phase type. For example:

  • At pH 3.0, XMP exhibits higher retention than AMP due to differences in ionization states of the xanthine base.
  • Compared to UMP and CMP, XMP’s hydrophobic xanthine moiety increases its affinity for reversed-phase columns .

Mass spectrometry () distinguishes XMP via precursor ion [M+H]⁺ at m/z 365.28 and characteristic fragmentation patterns under 10–20 eV collision energy.

Metabolic and Functional Roles

  • XMP vs. GMP: XMP is the direct precursor to GMP, with the conversion requiring NAD+ and ATP. This step is critical in de novo purine synthesis .
  • XMP vs. IMP : IMP serves as a branch point for AMP and GMP synthesis, whereas XMP is exclusive to the GMP pathway. Both compounds exhibit radioprotective effects by scavenging reactive oxygen species (ROS) .

Biologische Aktivität

Xanthosine 5'-monophosphate disodium salt (XMP) is a significant compound in the purine metabolism pathway, serving as an intermediate in the synthesis of nucleotides essential for DNA and RNA production. This article explores the biological activities, mechanisms of action, and potential applications of XMP, supported by data tables and relevant research findings.

  • Chemical Formula : C10H13N4O9P
  • CAS Number : 25899-70-1
  • Molecular Weight : 408.17 g/mol
  • Solubility : Soluble in water at a concentration of 50 mg/mL.

Biological Role and Mechanisms

XMP is primarily involved in the purine biosynthesis pathway, where it is produced from inosine 5'-monophosphate (IMP) through the action of inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the oxidation of IMP to XMP, which is crucial for generating guanosine monophosphate (GMP), a key nucleotide for various cellular functions.

Key Functions:

  • Precursor for GMP : XMP is a direct precursor in the synthesis of GMP, which plays a vital role in energy transfer and cellular signaling.
  • Regulation of Purine Metabolism : XMP can influence the activity of enzymes involved in nucleotide synthesis, thereby regulating overall purine metabolism.

Biological Activities

Research has highlighted several biological activities associated with XMP:

  • Cell Proliferation : XMP has been shown to promote cell proliferation in various cell lines, potentially through its role in nucleotide synthesis.
  • Flavor Enhancer : In food science, XMP exhibits flavor-enhancing properties, making it a candidate for use as a food additive.
  • Immunomodulatory Effects : Preliminary studies suggest that XMP may modulate immune responses, although further research is needed to elucidate these effects.

Comparative Analysis with Other Nucleotides

The following table compares XMP with other purine nucleotides:

Compound NameStructureUnique Features
Guanosine 5'-monophosphate (GMP)C10H13N5O8PPrecursor for guanosine triphosphate; involved in protein synthesis.
Adenosine 5'-monophosphate (AMP)C10H13N5O4PKey player in energy transfer (ATP); central role in cellular metabolism.
Inosine 5'-monophosphate (IMP)C10H12N4O5PInvolved in purine salvage pathways; less common than xanthosine derivatives.

Case Studies and Research Findings

  • Gut Microbiome Interaction : A study published in Cell Host & Microbe indicated that metabolites from gut bacteria, including purines like XMP, could influence host health and disease states such as atherosclerosis. The research demonstrated that specific gut microbiota could affect the metabolism of purines and their impact on systemic inflammation .
  • Enzymatic Studies : Research on IMPDH has revealed that inhibitors like XMP can modulate enzyme activity, providing insights into potential therapeutic applications against bacterial infections . The kinetic parameters established during these studies are crucial for understanding how XMP interacts with other biological molecules.
  • Food Science Applications : Investigations into the use of XMP as a flavor enhancer have shown promising results. Its ability to enhance umami flavors makes it an attractive candidate for further exploration in food technology .

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation. Proper safety measures should be taken when handling this compound, including wearing appropriate protective gear .

Q & A

Q. How can researchers synthesize or identify XMP disodium salt for experimental use?

XMP disodium salt is typically sourced commercially (e.g., Sequoia Research Products) and verified via UV-Vis absorption spectroscopy (200–300 nm range) and fluorescence spectroscopy. Analytical methods include checking purity via HPLC or mass spectrometry (for isotopic patterns) and confirming structural integrity using nuclear magnetic resonance (NMR) .

Q. What buffer conditions are optimal for studying XMP in vitro?

XMP stability varies with pH. For fluorescence or transient absorption experiments:

  • Use acetate buffer (pH 3.6) for protonated XMP (XMP).
  • Use phosphate buffer (pH 7.0) with 150 mM NaCl for deprotonated XMP (XMP⁻), mimicking physiological salt conditions .
  • Concentrations of 0.5–1 mM are suitable for fluorescence up-conversion, while 10 mM is required for transient absorption due to weak signal amplitudes .

Q. How should XMP solutions be purified and stored to avoid degradation?

  • Prepare solutions fresh in double-distilled water.
  • Avoid freeze-thaw cycles; store aliquots at -20°C in amber vials to prevent photodegradation.
  • Verify post-experiment stability using UV-Vis spectroscopy (e.g., Shimadzu UV-2401) .

Advanced Research Questions

Q. How can experimental design account for XMP’s short-lived excited states in spectroscopic studies?

  • Use ultrafast transient absorption spectroscopy to capture sub-picosecond decay kinetics.
  • Pair with fluorescence up-conversion (e.g., Horiba Fluoromax-4) to resolve femtosecond-scale electronic deactivation dynamics.
  • High concentrations (10 mM) may induce dimerization artifacts; confirm monomeric state via dynamic light scattering (DLS) or computational hydration-shell modeling .

Q. How to reconcile contradictory data on XMP concentration changes in metabolic pathways?

For example, in acute myeloid leukemia models, XMP levels decrease under NOX2 knockdown (NOX2 KD) but remain stable in THP conditions. To resolve contradictions:

  • Validate enzyme activity (e.g., adenylate deaminase or nucleoside phosphorylase ) via kinetic assays.
  • Use isotopically labeled XMP (e.g., ¹³C/¹⁵N) to trace metabolic flux in real time.
  • Cross-reference with ATP/IMP ratios to assess purine salvage pathway efficiency .

Q. What methods elucidate XMP’s role in nucleotide-protein interactions?

  • Employ isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes like XMP phosphohydrolase.
  • Use molecular docking simulations to map interactions with purine-binding pockets (e.g., IMP dehydrogenase).
  • Compare with structural analogs (e.g., GMP or AMP disodium salts) to identify specificity determinants .

Q. How to model XMP’s metabolic flux in genetic knockout systems?

  • Integrate stable isotope-resolved metabolomics (SIRM) with CRISPR-Cas9 knockout models (e.g., XMP phosphohydrolase-deficient cells).
  • Measure downstream metabolites (e.g., guanosine, GMP) via LC-MS/MS.
  • Validate using 13C-glucose tracing to track carbon incorporation into purine rings .

Q. What are the pitfalls in interpreting XMP’s enzymatic inhibition data?

  • Non-specific binding to polyamine ligands (e.g., tripodal polyamines) may skew inhibition constants (Ki).
  • Control for buffer ionic strength, as high NaCl (e.g., >200 mM) can disrupt electrostatic interactions.
  • Use surface plasmon resonance (SPR) to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Xanthosine 5'-monophosphate disodium salt
Xanthosine 5'-monophosphate disodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.